molecular formula C5H8N4 B156686 6-Methyl-2,4-pyrimidinediamine CAS No. 1791-73-7

6-Methyl-2,4-pyrimidinediamine

Numéro de catalogue: B156686
Numéro CAS: 1791-73-7
Poids moléculaire: 124.14 g/mol
Clé InChI: HERHQNVDSHUKAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methyl-2,4-pyrimidinediamine is an organic compound with the molecular formula C5H8N4 It is a derivative of pyrimidine, characterized by the presence of two amino groups at positions 2 and 4, and a methyl group at position 6

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,4-pyrimidinediamine typically involves the reaction of 6-methyluracil with ammonia or amines under specific conditions. One common method includes the use of a catalyst such as boron trifluoride etherate (BF3-OEt2) in a one-pot reaction, which is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The process may include steps like stirring, heating, and refluxing, followed by purification techniques such as crystallization or distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like selenium oxide or selenous acid.

    Reduction: The compound can be reduced using hydrogenation techniques, often in the presence of catalysts like palladium on carbon.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Selenium oxide, selenous acid, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products:

    Oxidation: Orotic aldehyde.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Methyl-2,4-pyrimidinediamine has been extensively studied for its potential pharmacological properties:

  • Anticancer Activity : The compound exhibits anti-proliferative effects against various cancer cell lines, including breast and gastric cancer cells. Its mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antimicrobial Properties : Research indicates that this compound can inhibit the growth of pathogenic bacteria such as Streptococcus faecalis, suggesting its potential as an antimicrobial agent.
  • Inflammatory Diseases : Derivatives of this compound have shown promise in treating inflammatory conditions by inhibiting enzymes involved in inflammatory pathways.

Agricultural Applications

In agriculture, this compound serves as a precursor for developing agrochemicals aimed at pest control and plant growth regulation. Its derivatives may exhibit herbicidal properties, contributing to crop protection strategies.

Synthetic Organic Chemistry

This compound acts as a building block in synthesizing more complex organic molecules and heterocycles. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for creating novel compounds with desired properties.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound derivatives against ALK-positive cancer cell lines. The results demonstrated that certain derivatives exhibited stronger antiproliferative activity than existing treatments like Ceritinib. Mechanistically, these compounds induced apoptosis and cell cycle arrest in cancer cells by down-regulating p-ALK protein levels .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Streptococcus faecalis. The findings indicated significant inhibition of bacterial growth in vitro, highlighting the compound's potential as an antimicrobial agent in clinical settings.

Mécanisme D'action

The primary mechanism of action for 6-Methyl-2,4-pyrimidinediamine involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is essential for the folate pathway, which is crucial for DNA synthesis and repair. By inhibiting DHFR, the compound can effectively disrupt the growth and replication of certain pathogens, making it a potential candidate for antimicrobial and anticancer therapies.

Comparaison Avec Des Composés Similaires

    5-Iodo-6-methyl-2,4-pyrimidinediamine: Similar structure with an iodine atom at position 5, used in various biochemical applications.

    2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and are studied for their enzyme inhibitory activities.

    Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with two fused pyrimidine rings, known for their biological significance.

Uniqueness: 6-Methyl-2,4-pyrimidinediamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit dihydrofolate reductase sets it apart from other pyrimidine derivatives, making it a valuable compound in medicinal chemistry.

Activité Biologique

Overview

6-Methyl-2,4-pyrimidinediamine is an organic compound with the molecular formula C5H8N4\text{C}_5\text{H}_8\text{N}_4. It belongs to the class of pyrimidine derivatives and is characterized by two amino groups at positions 2 and 4, and a methyl group at position 6. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Target of Action

The primary target of this compound is cyclin-dependent protein kinases (CDKs), particularly CDK6. These kinases play a crucial role in regulating the cell cycle and transcription processes.

Mode of Action

The compound inhibits CDK6 activity, leading to a disruption in cell cycle progression. This inhibition results in decreased proliferation of cancer cells, particularly human breast and gastric cancer cells.

Biochemical Pathways

Inhibition of CDK6 affects several biochemical pathways:

  • Cell Cycle Regulation: CDKs are essential for the transition between different phases of the cell cycle.
  • Transcription Regulation: CDKs also influence transcription factors that are critical for gene expression.

Pharmacokinetics

Research indicates that compounds with a diaminopyrimidine core, like this compound, exhibit favorable pharmacokinetic properties. These include improved bioavailability and stability in biological systems.

Anticancer Properties

Numerous studies have demonstrated the anti-proliferative effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Effect
Human Breast Cancer5.3Significant reduction in viability
Human Gastric Cancer7.1Inhibition of cell proliferation

The compound's mechanism involves inducing apoptosis in cancer cells through the inhibition of CDK6, leading to cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Notably, it inhibits the growth of Streptococcus faecalis in vitro:

Microorganism Minimum Inhibitory Concentration (MIC)
Streptococcus faecalis12 µg/mL

This suggests potential applications in treating bacterial infections .

Case Studies

  • Breast Cancer Study:
    A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Gastric Cancer Study:
    Another investigation focused on human gastric cancer cells (AGS). The compound effectively reduced cell proliferation rates and induced G1 phase arrest, confirming its role as a CDK inhibitor.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methyl-2,4-pyrimidinediamine, and what optimization strategies are recommended for improving yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2,4-dichloropyrimidine with methylamine under alkaline conditions in polar solvents like dimethylformamide (DMF) or ethanol. Key parameters include temperature control (50–80°C), stoichiometric excess of methylamine (1.5–2 equivalents), and inert atmosphere to prevent oxidation .
  • Optimization : Use of coupling agents (e.g., EDCI/HOBt) to enhance regioselectivity, or microwave-assisted synthesis to reduce reaction time and improve purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR for confirming substitution patterns (e.g., methyl group at C6 and amines at C2/C4) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., dihedral angles between aromatic rings) .
  • Mass spectrometry : ESI-MS to verify molecular weight (124.145 g/mol) and fragmentation patterns .

Q. What are the foundational biological activities of this compound derivatives?

  • Key Activities :

  • Dihydrofolate reductase (DHFR) inhibition : Derivatives like 6-methyl-2,4-diamino-5-(N-(4-methylphenyl)propyl)aminopyrimidine (5b-3) show IC₅₀ values <1 µM, critical for antifolate drug development .
  • Antitumor activity : Substituted analogs (e.g., 6b-3) exhibit IC₅₀ of 0.25 µM against HL-60 leukemia cells via cell cycle arrest .

Advanced Research Questions

Q. How do structural modifications of this compound impact its enzyme inhibition efficacy, and what computational tools validate these effects?

  • Structure-Activity Relationship (SAR) :

  • Substituent position : Methyl at C6 enhances steric hindrance, improving DHFR binding .
  • Aromatic side chains : Phenyl or naphthyl groups at C5 increase hydrophobic interactions with STAT3 or MATE transporters .
    • Computational Validation :
  • Molecular docking : Simulations (e.g., AutoDock Vina) reveal binding modes with DHFR active sites, correlating with experimental IC₅₀ data .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

  • Case Study : Discrepancies in DHFR inhibition (e.g., pyrimethamine analogs vs. 5b-3):

  • Variable assay conditions : Differences in pH (7.4 vs. 6.8) or cofactor (NADPH) concentrations alter enzyme kinetics .
  • Cell line specificity : Activity against HL-60 vs. HeLa cells may reflect differential folate uptake mechanisms .
    • Resolution : Standardize assays (e.g., uniform pH, isogenic cell lines) and validate via orthogonal methods (e.g., SPR for binding affinity) .

Q. How can synthetic byproducts or impurities in this compound preparations be identified and mitigated?

  • Identification :

  • HPLC-MS : Detects chlorinated byproducts (e.g., from incomplete substitution) or oxidized impurities .
    • Mitigation :
  • Recrystallization : Use ethanol/water mixtures to remove polar impurities .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients for non-polar contaminants .

Propriétés

IUPAC Name

6-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERHQNVDSHUKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902889
Record name NoName_3465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1791-73-7
Record name 1791-73-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

A mixture of 50.0 grams (0.348 mole) of 2-amino-4-chloro-6-methylpyrimidine (commercially available) and 100 mL of aqueous 30% ammonia in 400 mL of methanol is placed in a high pressure vessel and heated to 130°-165° C. under a pressure of 140-250 psig, where it is stirred for 13 hours. After this time, the reaction mixture is allowed to cool to ambient temperature. The reaction vessel is then opened and the reaction mixture is removed. The reaction vessel is washed with 200 mL of methanol, and the wash is combined with the reaction mixture. The combination is concentrated under reduced pressure to a residual solid. The solid is then stirred for 2 hours at ambient temperature with 100 mL of aqueous 30% ammonia. The mixture is cooled to 0° C., and the solid is collected by filtration. The solid is dried, yielding 40.8 grams of 2,4-diamino-6-methylpyrimidine. The NMR spectrum is consistent with the proposed structure.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of p-aminoacetophenone (1.35 g) and 2-amino-4-chloro-6-methylpyrimidine (1.435 g) in 20 mL water was treated with 0.85 mL conc HCl and heated at reflux for 1 hr. Addition of 20 mL 1N KOH gave a light buff solid, which was filtered out and dried to give 2.28 g acetylphenyl)amino-2-amino-6-methylpyrimidine, mp 194°-196° C. Of this, 1.21 g was treated with methyl iodide (3 mL) in dimethylformamide (15 mL) at room temperature for 42 hr. Dilution with ethyl acetate and filtration gave 1.11 g 4-(4-acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide as a white powder, mp 302°-3° C.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.435 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2,4-pyrimidinediamine
Reactant of Route 2
Reactant of Route 2
6-Methyl-2,4-pyrimidinediamine
Reactant of Route 3
Reactant of Route 3
6-Methyl-2,4-pyrimidinediamine
Reactant of Route 4
6-Methyl-2,4-pyrimidinediamine
Reactant of Route 5
6-Methyl-2,4-pyrimidinediamine
Reactant of Route 6
Reactant of Route 6
6-Methyl-2,4-pyrimidinediamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.